molecular formula C16H13NO3 B1141536 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol CAS No. 1313738-83-8

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol

Cat. No.: B1141536
CAS No.: 1313738-83-8
M. Wt: 267.27932
InChI Key:
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Description

4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.27932. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis, DFT Studies, and Biological Applications of Novel Compounds A study by Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone, involving a precursor similar to 4-(4-Methoxyquinolin-2-yl)benzene-1,2-diol. These compounds demonstrated promising antioxidant and antitumor activities. The geometrical isomers were analyzed using Density Functional Theory (DFT), correlating with spectral analysis results (Hassanien, Abd El-Ghani & Elbana, 2022).

Podands Synthesis Involving Quinoline Fragments Shklyaev and Vshivkova (2014) reported the synthesis of podands containing 3,4-dihydroisoquinoline fragments. The study highlights the utility of such fragments, akin to this compound, in constructing complex molecular structures (Shklyaev & Vshivkova, 2014).

Biological Applications and Structural Analysis

Antitumor and Antimicrobial Properties Rahman et al. (2014) synthesized N-substituted quinazoline derivatives, demonstrating significant diuretic, antihypertensive, and anti-diabetic potentials. This study reflects the medicinal potential of compounds structurally related to this compound (Rahman et al., 2014).

Molecular Docking and Anti-Cancer Potential Gür et al. (2020) researched Schiff bases derived from 1,3,4-thiadiazole compounds, revealing DNA protective abilities and antimicrobial activities. The study also noted the anti-cancer potential through molecular docking studies, indicating the versatility of quinoline-derivative compounds in therapeutic applications (Gür et al., 2020).

Structural and Energy Framework Analysis Ullah and Stoeckli-Evans (2021) examined the crystal structures, Hirshfeld surface analyses, and energy frameworks of compounds with quinoline structures. This detailed analysis provides insights into the structural intricacies and intermolecular interactions of such compounds (Ullah & Stoeckli-Evans, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H303 and H320, indicating potential hazards upon exposure . Precautionary statements include P305+351+338, providing guidance on what to do if exposed .

Properties

IUPAC Name

4-(4-methoxyquinolin-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-16-9-13(10-6-7-14(18)15(19)8-10)17-12-5-3-2-4-11(12)16/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSERYDSLYCHJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735087
Record name (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-83-8
Record name (4Z)-2-Hydroxy-4-(4-methoxyquinolin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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